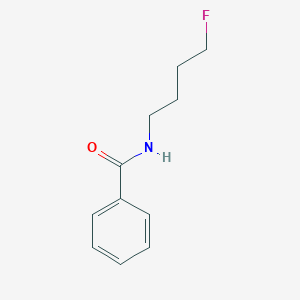
rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde: is a chemical compound with a unique structure that includes a benzoxazole ring fused with a hexahydro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aldehyde with an amine in the presence of a catalyst to form the benzoxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid.
Reduction: Formation of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.
Comparison with Similar Compounds
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
- rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one
- rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
Comparison: While these compounds share structural similarities with rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, they differ in their functional groups and reactivity. The presence of different substituents and ring systems can lead to variations in their chemical behavior and applications. For example, the presence of an oxo group in rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid may result in different reactivity compared to the aldehyde group in this compound.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5-6,8H,1-4H2/t6-,8-/m1/s1 |
InChI Key |
QLUCPXGTQFBTJR-HTRCEHHLSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C(=NO2)C=O |
Canonical SMILES |
C1CCC2C(C1)C(=NO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)

![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)


![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
